molecular formula C20H26ClN3O2 B11393896 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-cyclohexyl-N-(propan-2-yl)acetamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-cyclohexyl-N-(propan-2-yl)acetamide

Cat. No.: B11393896
M. Wt: 375.9 g/mol
InChI Key: DYRLWGNMDQRNHE-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-cyclohexyl-N-(propan-2-yl)acetamide is a complex organic compound that features a unique structure combining a chlorophenyl group, an oxadiazole ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-cyclohexyl-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a nitrile oxide.

    Attachment of the Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction.

    Formation of the Acetamide Group: This step involves the reaction of an amine with an acyl chloride or anhydride.

    Introduction of the Cyclohexyl Group: This can be done through a Friedel-Crafts alkylation or similar reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-cyclohexyl-N-(propan-2-yl)acetamide can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be used for hydrolysis.

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-cyclohexyl-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-cyclohexyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-cyclohexyl-N-(propan-2-yl)acetamide
  • N-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-cyclohexyl-N-(propan-2-yl)acetamide
  • N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-cyclohexyl-N-(propan-2-yl)acetamide

Uniqueness

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-cyclohexyl-N-(propan-2-yl)acetamide is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C20H26ClN3O2

Molecular Weight

375.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-cyclohexyl-N-propan-2-ylacetamide

InChI

InChI=1S/C20H26ClN3O2/c1-14(2)24(19(25)12-15-6-4-3-5-7-15)13-18-22-20(23-26-18)16-8-10-17(21)11-9-16/h8-11,14-15H,3-7,12-13H2,1-2H3

InChI Key

DYRLWGNMDQRNHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)CC3CCCCC3

Origin of Product

United States

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